tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate
Description
tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a bicyclic structure containing a bromomethyl group
Properties
Molecular Formula |
C13H22BrNO3 |
|---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl N-[[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C13H22BrNO3/c1-11(2,3)18-10(16)15-9-13-6-12(7-13,8-14)4-5-17-13/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
QRUOVFFNEYPLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable bromomethyl precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products would include derivatives where the bromine atom is replaced by other functional groups.
Hydrolysis: The major products would be the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In biological research, it can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Industry: In the industrial sector, it may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate would depend on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
tert-butyl carbamate: A simpler compound with similar functional groups but lacking the bicyclic structure.
tert-butyl N-(5-bromothiophen-3-yl)carbamate: Another compound with a bromine atom and a carbamate group but with a different core structure.
Uniqueness: The unique bicyclic structure of tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate sets it apart from other similar compounds. This structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate, with CAS number 2411263-92-6, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a bicyclic structure. Its molecular formula is C13H22BrNO3, and it has a molecular weight of 320.22 g/mol . The presence of the bromomethyl group and the bicyclic structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H22BrNO3 |
| Molecular Weight | 320.22 g/mol |
| CAS Number | 2411263-92-6 |
| Purity | >98% |
Research into compounds with similar structures suggests that they may exhibit various pharmacological activities, including:
- Anticancer Activity : Bicyclic compounds often show promise in cancer treatment due to their ability to interact with cellular pathways involved in tumor growth.
- Antimalarial Properties : Some bicyclic carbamates have demonstrated effectiveness against malaria parasites.
- Neuroprotective Effects : Compounds with similar functionalities have been studied for their potential to protect neuronal cells from damage.
Case Studies and Research Findings
- Neuroprotective Activity : A study investigating the neuroprotective effects of related compounds found that certain bicyclic carbamates could inhibit amyloid beta aggregation, a process implicated in Alzheimer's disease. The compound M4 showed significant inhibition of β-secretase activity and reduced oxidative stress in astrocytes, suggesting potential applications in neurodegenerative diseases .
- Anticancer Studies : Another study highlighted the anticancer properties of structurally similar bicyclic compounds, demonstrating their ability to induce apoptosis in cancer cell lines. The mechanisms involved include the modulation of signaling pathways related to cell survival and proliferation.
- Pharmacokinetics and Bioavailability : Research indicates that the incorporation of the carbamate group may enhance the bioavailability of these compounds, allowing for better interaction with biological targets. This is crucial for their therapeutic efficacy.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Inhibits amyloid beta aggregation | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimalarial | Potential effectiveness against malaria parasites |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Detailed Pharmacological Studies : Conducting comprehensive assays to evaluate its efficacy against various disease models.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Initiating clinical studies to assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
